molecular formula C9H10Cl2N2 B1511242 2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 853789-17-0

2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B1511242
M. Wt: 217.09 g/mol
InChI Key: RKAQQSCCMRPDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. It is a synthetic compound that is derived from benzimidazole and has shown promising results in inhibiting the growth of cancer cells.

Scientific Research Applications

Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II receptor antagonists were developed, demonstrating potent antihypertensive effects upon oral administration, differing from previous series that were only active intravenously. This research highlights the significance of the acidic group at the 2'-position of the biphenyl for high affinity and oral potency, with tetrazole derivatives like DuP 753 being particularly effective for hypertension treatment (Carini et al., 1991).

Transformation into Derivatives of Imidazo[1,2‐b][1,2]-benzisothiazole

Research on saccharin derivatives led to the transformation into imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine derivatives. This work explores the chemical interconversions within this compound series, suggesting the involvement of two separate cyclol intermediates, opening pathways for the creation of new compounds with potentially unique properties (Ashby et al., 1978).

Corrosion Inhibition

Studies on synthesized benzimidazole derivatives, including variations of 2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride, have shown effective corrosion inhibition on N80 steel in hydrochloric acid. These derivatives demonstrate high inhibition efficiency, highlighting their potential as protective agents in industrial applications (Yadav et al., 2016).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

The study on benzimidazoles, including 2-methylbenzimidazole and 5,6-dichloro-2-methylbenzimidazole, reveals their potential for above-room-temperature ferroelectricity and antiferroelectricity. This property is significant for the development of lead- and rare-metal-free ferroelectric devices, with implications for sustainable electronics and materials science (Horiuchi et al., 2012).

Luminescence Sensing

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These complexes demonstrate selective sensitivity, indicating their utility as fluorescence sensors for chemical detection (Shi et al., 2015).

Safety And Hazards

The safety data sheet for Bis(2-chloroethyl)amine hydrochloride indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It’s recommended to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-chloroethyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAQQSCCMRPDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744318
Record name 2-(2-Chloroethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride

CAS RN

853789-17-0
Record name 2-(2-Chloroethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethyl)-1H-1,3-benzodiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.